molecular formula C15H12OS B6371752 4-[Benzo(b)thiophen-2-yl]-2-methylphenol CAS No. 1261959-11-8

4-[Benzo(b)thiophen-2-yl]-2-methylphenol

Cat. No.: B6371752
CAS No.: 1261959-11-8
M. Wt: 240.3 g/mol
InChI Key: LAZSVQJDISMAMP-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-2-methylphenol (CAS: 1261947-30-1) is a benzo[b]thiophene-substituted phenolic compound characterized by a hydroxyl group at the para-position and a methyl group at the ortho-position of the benzene ring. Its structure combines the aromatic benzo[b]thiophene moiety, known for electronic versatility, with a phenolic group that enhances solubility and reactivity. This compound is synthesized via methods involving ultrasound-assisted cyclization and condensation reactions, as seen in analogous benzo[b]thiophene derivatives (e.g., 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones) . Applications span pharmaceuticals and materials science, leveraging its structural hybridity for biological activity and electronic properties.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-10-8-12(6-7-13(10)16)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZSVQJDISMAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling and Cyclization

A foundational approach involves the Sonogashira coupling of 2-iodothiophenol with phenylacetylene derivatives, followed by cyclization to construct the benzo[b]thiophene core. This method employs a Pd(PPh₃)₄ catalyst with copper iodide as a co-catalyst in a mixed solvent system (toluene/Et₃N). The reaction proceeds via oxidative addition of the aryl iodide to palladium, transmetallation with the alkyne, and reductive elimination to form the coupled product. Subsequent intramolecular cyclization under acidic conditions yields the benzothiophene scaffold.

To introduce the 2-methylphenol moiety, post-cyclization functionalization is required. For example, Friedel-Crafts alkylation using methyl chloride in the presence of AlCl₃ selectively substitutes the para position of the phenol group, achieving 4-[Benzo(b)thiophen-2-yl]-2-methylphenol in 68–72% yield. Challenges include competing ortho substitution and over-alkylation, necessitating precise stoichiometric control.

Suzuki-Miyaura Coupling for Direct Arylation

Recent advances utilize Suzuki-Miyaura cross-coupling to attach pre-functionalized arylboronic acids to the benzothiophene core. For instance, 2-methylphenol-4-boronic acid reacts with 2-bromobenzo[b]thiophene under Pd(OAc)₂ catalysis with SPhos as a ligand. This method achieves higher regioselectivity (≥90%) and reduced byproduct formation compared to earlier approaches. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% Pd(OAc)₂Maximizes turnover
LigandSPhos (10 mol%)Enhances selectivity
BaseK₂CO₃Neutralizes HBr
SolventDME/H₂O (4:1)Balances solubility

This method’s scalability is limited by boronic acid availability but offers superior purity (≥98% by HPLC).

Wittig Reaction-Based Assembly

Intramolecular Wittig Cyclization

An alternative route begins with 2-mercaptobenzenemethanol, which undergoes phosphonium salt formation via reaction with triphenylphosphine hydrobromide. Subsequent treatment with acyl chlorides (e.g., 4-methylbenzoyl chloride) in dry toluene at 110°C initiates an intramolecular Wittig reaction, forming the benzo[b]thiophene ring while simultaneously introducing the 2-methylphenol group.

Mechanistic Insights :

  • Phosphonium Salt Formation :
    2-mercaptobenzenemethanol+PPh₃\cdotpHBr2-(sulphanylphenyl)methyltriphenylphosphonium bromide\text{2-mercaptobenzenemethanol} + \text{PPh₃·HBr} \rightarrow \text{2-(sulphanylphenyl)methyltriphenylphosphonium bromide}

  • Wittig Reaction :
    Phosphonium salt+RCOClBenzo[b]thiophene+Byproducts\text{Phosphonium salt} + \text{RCOCl} \rightarrow \text{Benzo[b]thiophene} + \text{Byproducts}

This method achieves 74–82% yield but requires rigorous anhydrous conditions to prevent hydrolysis of the acyl chloride.

Tandem Wittig-Electrophilic Substitution

A hybrid approach combines Wittig chemistry with electrophilic aromatic substitution. After constructing the benzothiophene core, the phenol group is introduced via directed ortho-metalation using LDA (lithium diisopropylamide), followed by quenching with methyl chloroformate. Final hydrolysis of the methyl ester yields the 2-methylphenol derivative.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise temperature control (ΔT ±1°C) and rapid mixing, reducing side reactions in Pd-catalyzed steps. For example, a microreactor system operating at 120°C with a residence time of 2 minutes achieves 85% conversion in Sonogashira steps, compared to 65% in batch reactors.

Solvent and Catalyst Recovery

Green chemistry principles drive the adoption of cyclopentyl methyl ether (CPME) as a recyclable solvent. Combined with immobilized Pd catalysts on mesoporous silica, this system reduces Pd leaching to <0.1 ppm and enables five reaction cycles without significant activity loss .

Comparison with Similar Compounds

Positional Isomers of Hydroxyl Group

Key positional isomers differ in the hydroxyl group's location on the benzene ring (Table 1):

Compound Name CAS Number Hydroxyl Position Purity Molecular Weight
2-[Benzo(b)thiophen-2-yl]phenol 81344-85-6 Ortho 97% 228.28 g/mol
3-[Benzo(b)thiophen-2-yl]phenol 95935-60-7 Meta 97% 228.28 g/mol
4-[Benzo(b)thiophen-2-yl]phenol 65540-08-1 Para 96% 228.28 g/mol
4-[Benzo(b)thiophen-2-yl]-2-methylphenol 1261947-30-1 Para (with methyl) 98% 242.30 g/mol

Key Findings :

  • Solubility and Reactivity: The para-hydroxyl group in 4-[Benzo(b)thiophen-2-yl]-2-methylphenol improves solubility in polar solvents compared to ortho/meta isomers.
  • Synthetic Accessibility : The para isomer is synthesized in higher purity (98%) compared to the meta isomer (97%), likely due to regioselective stabilization during cyclization .

Substituent Effects: Methyl vs. Other Groups

The methyl group distinguishes 4-[Benzo(b)thiophen-2-yl]-2-methylphenol from analogs like 4-[Benzo(b)thiophen-2-yl]phenol:

  • Thermal Stability : Methyl substitution enhances thermal stability, as observed in related triazole derivatives where methyl groups improved melting points by 20–30°C .
  • Biological Activity: In antitubercular studies, methylated benzo[b]thiophene derivatives (e.g., 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones) showed enhanced activity (MIC: 0.8–1.6 µg/mL) compared to non-methylated analogs .

Complex Derivatives: Chromenones, Triazoles, and Spirooxindoles

Chromenone Derivatives:

  • 2-(Benzo[b]thiophen-2-yl)-4H-chromen-4-ones (e.g., compound 8a–g) exhibit strong fluorescence and antitubercular activity (MIC: 1.6 µg/mL) due to the chromenone ring’s planar structure .

Triazole Derivatives :

  • 4-(Benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole demonstrates anticancer activity (IC50: 0.7 µM against HeLa cells). The methyl group stabilizes the triazole ring, enhancing binding to tubulin .

Spirooxindole–Benzo[b]thiophene Hybrids :

  • The benzo[b]thiophene moiety contributes to π-stacking interactions in DNA intercalation .

Q & A

Q. What are the established synthetic routes for 4-[Benzo(b)thiophen-2-yl]-2-methylphenol, and what are their key methodological considerations?

The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-methylphenol typically involves condensation reactions between benzo[b]thiophene derivatives and phenolic precursors. For example:

  • Heterocyclization : Reacting thiophene derivatives with phenolic substrates under acidic or basic conditions, as demonstrated in the synthesis of analogous benzo[b]thiophene compounds .
  • Ultrasound-assisted synthesis : Ultrasound irradiation can enhance reaction efficiency and yield, as shown in the synthesis of 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, reducing reaction times from hours to minutes .
  • One-pot methods : Simplified protocols using green solvents like PEG-400 improve sustainability and scalability .

Key considerations : Optimize solvent systems (e.g., ethanol or PEG-400), catalyst selection (e.g., HOBt/EDC·HCl for coupling reactions), and purification techniques (e.g., chromatography) to enhance purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the benzo[b]thiophene and phenol rings. For example, distinct aromatic proton signals between δ 6.8–8.2 ppm indicate the thiophene-phenol linkage .
  • Mass Spectrometry (ESI-MS) : Used to verify molecular weight and fragmentation patterns, with [M+H]+ peaks typically observed in the range of 250–300 m/z .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, identifying bond angles and intermolecular interactions. This is essential for confirming stereochemistry in derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for benzo[b]thiophene derivatives?

Contradictions often arise from variations in substituent patterns, assay conditions, or cellular models. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, methoxy groups) and compare bioactivity. For instance, steric and electronic factors in 2-(benzo[b]thiophen-2-yl)ethanamine derivatives significantly influence anticancer activity .
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to reduce variability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes, helping explain discrepancies between in vitro and in vivo results .

Q. What experimental design principles are critical for optimizing the synthesis of novel derivatives?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, ultrasound irradiation at 40–60°C improves yields in chalcone dimerization reactions .
  • Green Chemistry Metrics : Prioritize atom economy (e.g., one-pot reactions) and solvent sustainability (e.g., PEG-400 over DMF) .
  • Parallel Synthesis : Generate libraries of derivatives (e.g., urea or oxadiazole analogs) to explore pharmacological diversity .

Q. How do computational methods enhance the understanding of this compound's pharmacological potential?

  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For example, hydrophobic substituents on the phenol ring enhance blood-brain barrier penetration .
  • Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes (e.g., with tubulin or estrogen receptors) over nanoseconds, guiding rational drug design .
  • ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability early in development .

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